molecular formula C15H20ClNO4 B15124026 N-Boc-2-chloro-D-homophenylalanine

N-Boc-2-chloro-D-homophenylalanine

Cat. No.: B15124026
M. Wt: 313.77 g/mol
InChI Key: JNIQRDWUMGDPKP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2-chloro-D-homophenylalanine is a chemical compound with the molecular formula C15H20ClNO4 and a molecular weight of 313.78 g/mol . It is a derivative of homophenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a chlorine atom. This compound is primarily used in research and development, particularly in the synthesis of peptides and other complex organic molecules.

Preparation Methods

The synthesis of N-Boc-2-chloro-D-homophenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homophenylalanine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Chlorination: The protected amino acid is then subjected to chlorination.

Industrial production methods for this compound are similar but often involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-Boc-2-chloro-D-homophenylalanine undergoes various chemical reactions, including:

Scientific Research Applications

N-Boc-2-chloro-D-homophenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Boc-2-chloro-D-homophenylalanine depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

N-Boc-2-chloro-D-homophenylalanine can be compared with other similar compounds such as:

This compound is unique due to the presence of both the Boc protecting group and the chlorine substitution, which provide versatility in synthetic applications and reactivity.

Properties

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

(2R)-4-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(13(18)19)9-8-10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

JNIQRDWUMGDPKP-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1Cl)C(=O)O

Origin of Product

United States

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